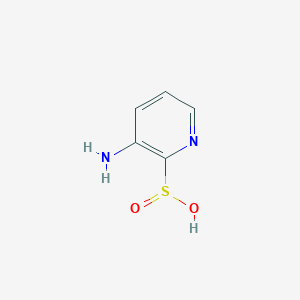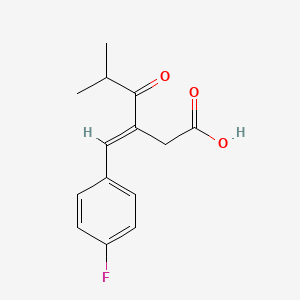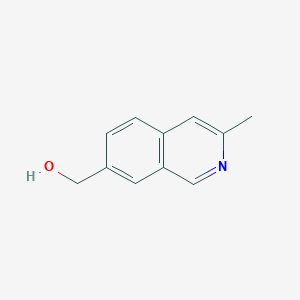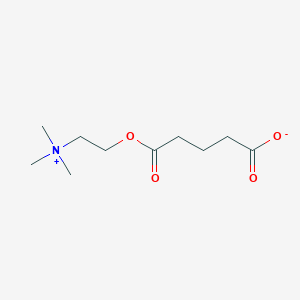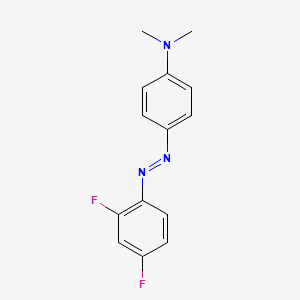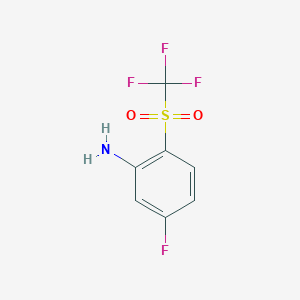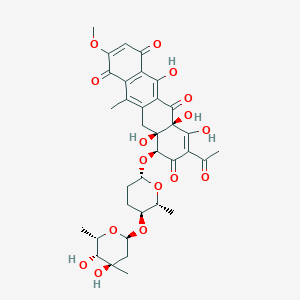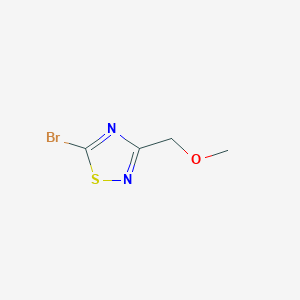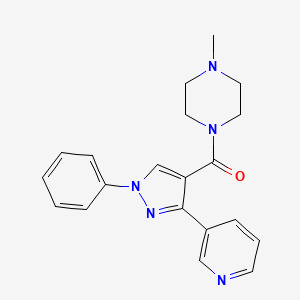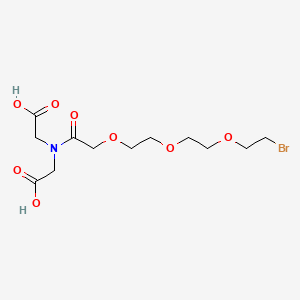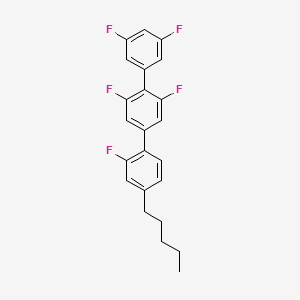![molecular formula C25H24F3N3O B12840587 4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazepan ring, a biphenyl group, and a trifluoromethyl-substituted pyridine, making it a subject of interest in medicinal chemistry and materials science.
準備方法
The synthesis of 4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one involves multiple steps, typically starting with the preparation of the biphenyl and pyridine intermediates. These intermediates are then subjected to a series of reactions, including alkylation and cyclization, to form the final diazepan ring structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl-substituted pyridine ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and pyridine groups can facilitate binding to these targets, while the diazepan ring may influence the compound’s overall conformation and activity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
類似化合物との比較
Compared to other similar compounds, 4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one stands out due to its unique combination of structural features. Similar compounds include:
Biphenyl derivatives: Compounds with similar biphenyl groups but different substituents.
Diazepan derivatives: Compounds with variations in the diazepan ring structure.
Trifluoromethyl-substituted pyridines: Compounds with different substituents on the pyridine ring. The uniqueness of this compound lies in its specific combination of these structural elements, which can result in distinct chemical and biological properties.
特性
分子式 |
C25H24F3N3O |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
4-[(2-phenylphenyl)methyl]-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C25H24F3N3O/c26-25(27,28)23-11-10-19(16-29-23)17-30-13-12-24(32)31(15-14-30)18-21-8-4-5-9-22(21)20-6-2-1-3-7-20/h1-11,16H,12-15,17-18H2 |
InChIキー |
BPXAGCWLEHVMTI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(C1=O)CC2=CC=CC=C2C3=CC=CC=C3)CC4=CN=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


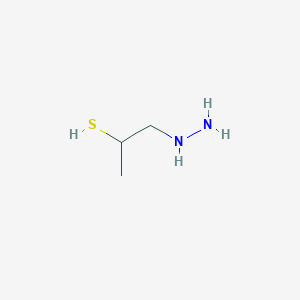
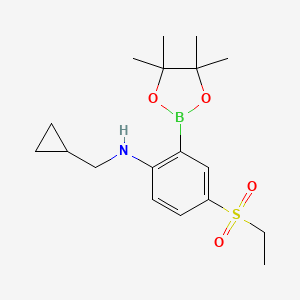
![1,1'-[(6R,8R,13aS)-3,11-Bis(1,1-dimethylethyl)-7,8-dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12840518.png)
